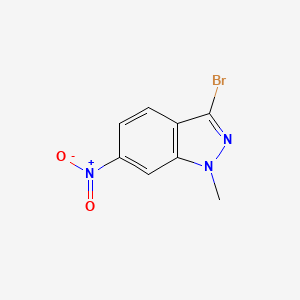

3-Bromo-1-methyl-6-nitro-1H-indazole

Übersicht

Beschreibung

3-Bromo-1-methyl-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The presence of bromine, methyl, and nitro groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-6-nitro-1H-indazole typically involves the bromination of 1-methyl-6-nitroindazole. One common method is the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene, which yields 4-bromo-3-nitro-1-bromomethylbenzene. This intermediate is then subjected to the Bartoli reaction using isopropenylmagnesium bromide to produce 7-bromo-4-(bromomethyl)-2-methylindole .

Industrial Production Methods

Industrial production methods for this compound often involve metal-catalyzed reactions to ensure high yields and minimal byproducts. For example, a Cu(OAc)2-catalyzed synthesis using 2-(methylamino)benzonitrile and an organometallic reagent can form N-H ketimine species, which then undergoes cyclization to produce the desired indazole .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-1-methyl-6-nitro-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with Pd/C or other reducing agents like sodium borohydride (NaBH4).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Various substituted indazoles depending on the nucleophile used.

Reduction: 3-Bromo-1-methyl-6-amino-1H-indazole.

Oxidation: 3-Bromo-1-carboxy-6-nitro-1H-indazole.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

3-Bromo-1-methyl-6-nitro-1H-indazole derivatives have been investigated for their potential antitumor properties. Research indicates that certain analogs exhibit potent inhibitory effects against cancer cell lines, particularly those with specific mutations such as BRAFV600E. These compounds may act through mechanisms involving the inhibition of key signaling pathways in tumorigenesis .

Antimicrobial Properties

The compound has shown promising results in antimicrobial studies. For instance, derivatives of this compound have demonstrated significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The structure-activity relationship (SAR) analyses suggest that modifications at specific positions on the indazole ring enhance antibacterial efficacy .

Inflammatory Disease Treatment

Some studies highlight the anti-inflammatory potential of this compound derivatives. They exhibit inhibitory activity against cyclooxygenase enzymes, which are crucial in the inflammatory process. This suggests a potential application in treating conditions characterized by chronic inflammation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships of this compound is critical for optimizing its pharmacological properties. Research has shown that substituents at the 4 and 6 positions significantly influence the compound's biological activity. For example, modifications can enhance selectivity and potency against specific targets like IDO1 (indoleamine 2,3-dioxygenase), which is implicated in cancer and autoimmune diseases .

Materials Science Applications

Corrosion Inhibition

Recent studies have identified this compound as a novel corrosion inhibitor for mild steel in acidic environments. The compound's effectiveness stems from its ability to adsorb onto metal surfaces, forming a protective layer that reduces corrosion rates significantly . This application is particularly relevant in industries where metal integrity is critical.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions, including bromination and nitration processes involving indazole precursors. Ongoing research is focused on developing new derivatives with enhanced biological activities and improved solubility profiles, which are essential for therapeutic applications .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3-Bromo-1-methyl-6-nitro-1H-indazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the indazole ring can bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methyl-6-nitro-1H-indazole: Lacks the bromine atom, making it less reactive in substitution reactions.

3-Bromo-1-methyl-1H-indazole: Lacks the nitro group, reducing its potential for bioreduction and cytotoxicity.

6-Bromo-3-iodo-1-methyl-1H-indazole: Contains an additional iodine atom, which can alter its reactivity and biological activity.

Uniqueness

3-Bromo-1-methyl-6-nitro-1H-indazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

Overview

3-Bromo-1-methyl-6-nitro-1H-indazole (C8H6BrN3O2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 3-position and a nitro group at the 6-position of the indazole ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C8H6BrN3O2

- Molecular Weight : 256.06 g/mol

- Structure : The compound consists of an indazole core with a methyl group and a nitro group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the bromine atom enhances the compound's reactivity, potentially increasing its binding affinity to target proteins.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study Example :

A study evaluated the compound's effect on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests that this compound may serve as a lead compound for developing novel anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for antimicrobial activity. Preliminary screening against various bacterial strains indicated that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Structure-Activity Relationship (SAR)

The structural modifications in indazole derivatives significantly impact their biological activity. The introduction of the bromine atom at position 3 and the nitro group at position 6 is crucial for enhancing the compound's potency against cancer cells and bacteria.

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the precise molecular pathways affected by this compound.

- Derivatives Development : To optimize its structure for improved activity and reduced toxicity.

Eigenschaften

IUPAC Name |

3-bromo-1-methyl-6-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-11-7-4-5(12(13)14)2-3-6(7)8(9)10-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRDKEHXTGDEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502511 | |

| Record name | 3-Bromo-1-methyl-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74209-32-8 | |

| Record name | 3-Bromo-1-methyl-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.